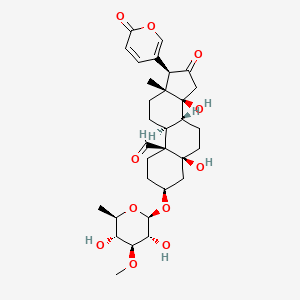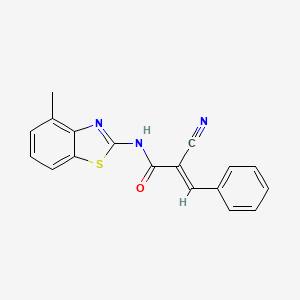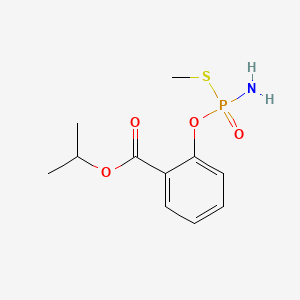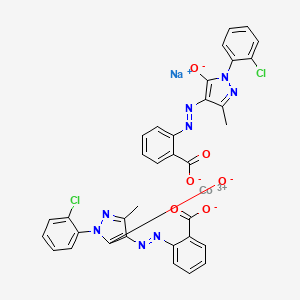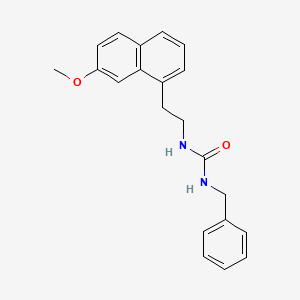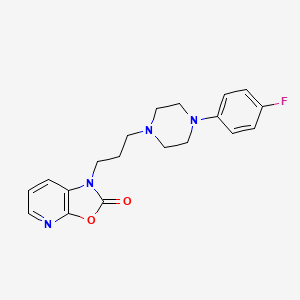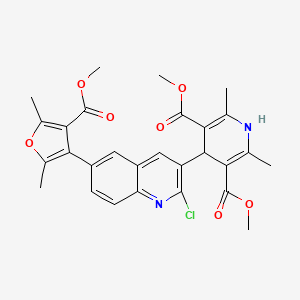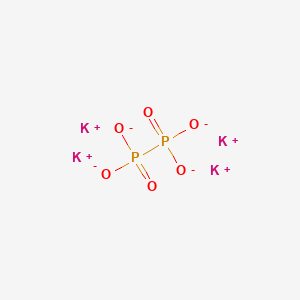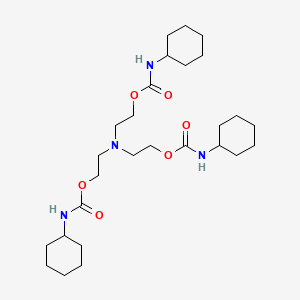
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate): is a chemical compound with the molecular formula C27H48N4O6 and a molecular weight of 524.69 g/mol . It is also known by its CAS number 93918-79-7 . This compound appears as a white to nearly white solid and is stable at room temperature . It is soluble in organic solvents and is commonly used as a catalyst, coordination reagent, or intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) typically involves the reaction of nitrilotriacetic acid with cyclohexyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Aplicaciones Científicas De Investigación
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed as a coordination reagent in the study of metal ion interactions with biological molecules.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination forms stable complexes that can facilitate various chemical reactions . The molecular targets include metal ions such as copper, zinc, and iron, which are essential for many biological processes . The pathways involved include the formation of coordination complexes that can enhance the reactivity of the metal ions .
Comparación Con Compuestos Similares
Nitrilotriacetic acid tris(cyclohexylcarbamate): Similar structure but lacks the ethane linkage.
Ethylenediaminetetraacetic acid tris(cyclohexylcarbamate): Contains an additional ethylene linkage.
Diethylenetriaminepentaacetic acid tris(cyclohexylcarbamate): Contains an additional amine group.
Uniqueness: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) is unique due to its specific ethane linkage, which provides distinct coordination properties and reactivity compared to other similar compounds . This uniqueness makes it particularly useful in applications requiring precise coordination and stability .
Propiedades
Número CAS |
93918-79-7 |
|---|---|
Fórmula molecular |
C27H48N4O6 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
2-[bis[2-(cyclohexylcarbamoyloxy)ethyl]amino]ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C27H48N4O6/c32-25(28-22-10-4-1-5-11-22)35-19-16-31(17-20-36-26(33)29-23-12-6-2-7-13-23)18-21-37-27(34)30-24-14-8-3-9-15-24/h22-24H,1-21H2,(H,28,32)(H,29,33)(H,30,34) |
Clave InChI |
WNYZYIPFDSURGX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCCN(CCOC(=O)NC2CCCCC2)CCOC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


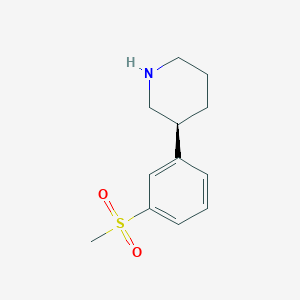
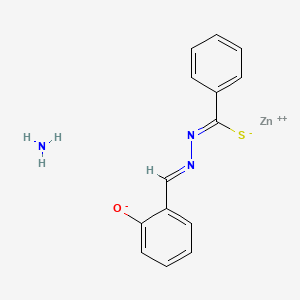
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
